2-(Aminomethyl)-6-hydroxybenzamide
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(aminomethyl)-6-hydroxybenzamide |
InChI |
InChI=1S/C8H10N2O2/c9-4-5-2-1-3-6(11)7(5)8(10)12/h1-3,11H,4,9H2,(H2,10,12) |
InChI Key |
CXMKECMYRAKSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Hydroxybenzamide
The precursor 6-hydroxybenzamide is synthesized via activation of 6-hydroxybenzoic acid (1) followed by amidation:
- Acid chloride formation : Treatment of 6-hydroxybenzoic acid with thionyl chloride (SOCl₂) yields 6-hydroxybenzoyl chloride.
- Ammonolysis : Reaction with aqueous ammonia generates 6-hydroxybenzamide (2) in 70–85% yield.
Reaction Scheme :
$$
\text{6-Hydroxybenzoic acid} \xrightarrow{\text{SOCl}2} \text{6-Hydroxybenzoyl chloride} \xrightarrow{\text{NH}3} \text{6-Hydroxybenzamide}
$$
Mannich Reaction for Aminomethyl Group Installation
The Mannich reaction introduces the aminomethyl group at the ortho position relative to the hydroxyl group:
- Reaction conditions : 6-Hydroxybenzamide (2) reacts with formaldehyde (HCHO) and ammonium chloride (NH₄Cl) in acetic acid at 80°C for 6–8 hours.
- Mechanism : Electrophilic substitution occurs at the electron-rich position para to the hydroxyl group (C2), forming 2-(aminomethyl)-6-hydroxybenzamide (3).
Key Data :
Limitations : Competing polymerization of formaldehyde and over-alkylation may reduce yields.
Route 2: Nitrile Reduction and Amide Formation
Synthesis of 2-Cyano-6-hydroxybenzoic Acid
A directed ortho-lithiation strategy enables cyanation:
- Protection : The hydroxyl group of 6-hydroxybenzoic acid (1) is protected as a tert-butyldimethylsilyl (TBS) ether.
- Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C deprotonates the ortho position.
- Cyanation : Quenching with trimethylsilyl cyanide (TMSCN) yields 2-cyano-6-(TBS-oxy)benzoic acid (4).
Reaction Scheme :
$$
\text{6-Hydroxybenzoic acid} \xrightarrow{\text{TBSCl}} \text{6-(TBS-oxy)benzoic acid} \xrightarrow{\text{LDA, TMSCN}} \text{2-Cyano-6-(TBS-oxy)benzoic acid}
$$
Reduction of Nitrile to Aminomethyl
The cyano group is reduced to aminomethyl using lithium aluminum hydride (LiAlH₄):
- Reduction : 2-Cyano-6-(TBS-oxy)benzoic acid (4) reacts with LiAlH₄ in THF at 0°C, followed by careful aqueous workup.
- Deprotection : TBS removal with tetrabutylammonium fluoride (TBAF) affords 2-(aminomethyl)-6-hydroxybenzoic acid (5).
Key Data :
Amide Bond Formation
The carboxylic acid (5) is converted to the amide via mixed carbonic anhydride activation:
- Activation : Reaction with ethyl chloroformate (ClCO₂Et) and triethylamine forms the mixed anhydride.
- Ammonolysis : Treatment with ammonium hydroxide yields 2-(aminomethyl)-6-hydroxybenzamide (3).
Reaction Scheme :
$$
\text{2-(Aminomethyl)-6-hydroxybenzoic acid} \xrightarrow{\text{ClCO}2\text{Et, Et}3\text{N}} \text{Mixed anhydride} \xrightarrow{\text{NH}_4\text{OH}} \text{2-(Aminomethyl)-6-hydroxybenzamide}
$$
Key Data :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Mannich) | Route 2 (Nitrile Reduction) |
|---|---|---|
| Total Steps | 2 | 4 |
| Overall Yield | 45–55% | 30–40% |
| Key Advantages | Simplicity | Higher regioselectivity |
| Key Limitations | Low yield | Tedious protecting group use |
Route 1 is preferred for rapid synthesis, while Route 2 offers better control over substitution patterns.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Scale-Up Considerations and Industrial Feasibility
Solvent and Reagent Optimization
Cost Analysis
- Route 1 : Low-cost reagents (HCHO, NH₄Cl) make it economically viable for bulk production.
- Route 2 : High costs associated with TBS protection and LiAlH₄ limit industrial application.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-6-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
While "2-(Aminomethyl)-6-hydroxybenzamide" is not directly discussed in the provided search results, the search results discuss related compounds, including 2-(aminomethyl)benzimidazole and hydroxybenzamide derivatives, which have various applications. Because the search results do not directly discuss "2-(Aminomethyl)-6-hydroxybenzamide," the information below pertains to related compounds.
2-(Aminomethyl)benzimidazole
2-(Aminomethyl)benzimidazole (2AMBZ) has demonstrated relevance in developing antimicrobial, antiparasite, and AIDS antiviral agents, as well as compounds for treating cancer, diabetic retinopathy, osteoporosis, and arthritis . Metal complexes derived from 2-aminomethyl benzimidazole have exhibited bioactivity against cancer cells, notably showing cytotoxic action on cell lines of breast adenocarcinoma, carcinoma of the colon, carcinoma of the larynx, neuroblastoma, and carcinoma of hepatocellular .
Hydroxybenzamide Derivatives
Hydroxybenzamide derivatives have applications in the biological field, especially as antimicrobial agents . They also have uses as antifungal, anticonvulsant, antioxidant, and antiviral agents .
Kallikrein Inhibitors
Kallikreins are a family of proteases involved in various functions, including synaptic plasticity regulation, neuron survival, memory acquisition, and vascular function . Compounds exhibiting kallikrein-inhibiting activity may be used to treat diseases or disorders in which kallikrein activity is dysregulated, particularly neurodegenerative and inflammatory diseases . Some identified compounds do not exhibit toxicity with respect to primary neurons and are of therapeutic interest in neuroprotective and anti-inflammatory areas .
One study identified N-(4-(aminomethyl)phenyl)-6-methyl-2-hydroxybenzamide hydrochloride as an inhibitor of KLK6 .
Quinazolin-4-one Derivatives
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-hydroxybenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Aminobenzamide Derivatives
A comparative study of 2-aminobenzamides highlights the role of substituents in modulating properties:
- 2-Amino-6-chloro-N-methylbenzamide (): Structure: Features a chloro group at position 6 and a methylamide at position 2. Crystal Packing: Exhibits a dihedral angle of 68.39° between the benzene ring and the methylamide group, promoting intermolecular N–H···O hydrogen bonding. This structural rigidity may enhance thermal stability compared to 2-(aminomethyl)-6-hydroxybenzamide, which lacks a bulky methyl group . Applications: Used as an intermediate in pharmaceuticals and agrochemicals due to its stable crystalline form .
- Synthetic Challenges: Unlike 2-acylaminobenzoic acids (), 2-(aminomethyl)-6-hydroxybenzamide may avoid intramolecular cyclization issues due to steric hindrance from the aminomethyl group .
Heterocyclic Analogues
Heterocyclic amines with structural similarities include:
- 2-Methylbenzo[d]oxazol-6-amine (): Structure: Benzoxazole with a methyl group at position 2 and an amine at position 6.
- 2-Amino-6-chlorobenzothiazole (): Structure: Benzothiazole with chloro and amino substituents. Physical Properties: High melting point (199–201°C) due to strong intermolecular hydrogen bonding, contrasting with hydroxybenzamides, which may exhibit lower melting points depending on substitution .
Key Data Comparison
*Estimated data based on structural analogs.
Research Findings and Implications
- Synthetic Advantages: Unlike 2-acylaminobenzoic acids, which form benzoxazinones via cyclization (), 2-(aminomethyl)-6-hydroxybenzamide’s aminomethyl group may prevent undesired ring closure, improving synthetic yield .
- Biological Relevance: The hydroxyl and aminomethyl groups enable hydrogen bonding with biological targets, similar to 2-(methylthio)-1,3-benzothiazol-6-amine’s sulfur-mediated interactions .
- Material Science Potential: The compound’s polarity and solubility profile (inferred from hydroxybenzamide analogs) make it a candidate for hydrophilic polymer matrices .
Q & A
Basic: What are the primary synthetic routes for 2-(Aminomethyl)-6-hydroxybenzamide, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via amidation of 6-hydroxybenzoic acid derivatives with aminomethylating agents. A common approach involves:
- Step 1 : Protection of the hydroxyl group (e.g., using acetyl chloride) to prevent side reactions.
- Step 2 : Coupling the carboxyl group with an aminomethyl moiety, such as via Schotten-Baumann conditions (using chloroacetyl chloride and ammonia) or via imidoyl chloride intermediates (Scheme 6 in ) .
- Step 3 : Deprotection under mild acidic conditions (e.g., HCl/EtOH).
Key variables : Catalyst choice (e.g., H₂SO₄ vs. BF₃·Et₂O), solvent polarity, and temperature. For example, using polar aprotic solvents (DMF) at 60–80°C improves reaction kinetics but may increase byproduct formation .
Basic: What spectroscopic methods are recommended for structural confirmation of 2-(Aminomethyl)-6-hydroxybenzamide?
Answer:
- ¹H/¹³C NMR : The hydroxyl proton (~δ 10–12 ppm) and aminomethyl group (δ 2.8–3.2 ppm, triplet) are diagnostic. Aromatic protons appear as a multiplet in δ 6.5–7.5 ppm.
- IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion [M+H]⁺ validation .
Advanced: How can conflicting data on the compound’s antioxidant activity be resolved?
Answer:
Discrepancies in antioxidant assays (e.g., DPPH vs. ABTS) may arise from:
- Solvent effects : Polar solvents (methanol) enhance radical scavenging efficiency compared to non-polar media.
- pH dependency : The phenolic hydroxyl group’s protonation state (pKa ~10) affects electron donation capacity.
- Interference from aminomethyl group : Redox-active amines may contribute to false positives.
Methodology : - Perform controlled pH experiments (pH 7.4 vs. 10.0).
- Use EPR spectroscopy to directly quantify radical quenching .
Advanced: What computational tools are effective for predicting the compound’s reactivity in nucleophilic acyl substitution?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The carbonyl carbon (C=O) shows high electrophilicity (ƒ⁻ ≈ 0.15).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on transition-state stabilization.
- PubChem data (InChIKey, SMILES) can be used in cheminformatics platforms like RDKit or Schrödinger Suite to model reaction pathways.
Basic: What safety protocols are critical when handling 2-(Aminomethyl)-6-hydroxybenzamide?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles ( ) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (S22/S24/25 in ) .
- Waste disposal : Segregate as toxic organic waste (LD50 >400 mg/kg in rats) .
Advanced: How can the compound’s solubility be optimized for in vivo pharmacokinetic studies?
Answer:
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (up to 5 mg/mL).
- pH adjustment : Ionize the phenolic group (pH >10) for salt formation (e.g., sodium salt).
- Nanoformulation : Encapsulate in liposomes (size <200 nm) to improve bioavailability .
Advanced: What strategies mitigate byproduct formation during scale-up synthesis?
Answer:
- Temperature control : Maintain <80°C to prevent Fries rearrangement of the amide group.
- Catalyst optimization : Replace H₂SO₄ with immobilized enzymes (e.g., Candida antarctica lipase B) to reduce ester byproducts .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
Basic: How is the compound’s purity assessed, and what thresholds are acceptable for biological assays?
Answer:
- HPLC : ≥95% purity (area under the curve) with a symmetrical peak (asymmetry factor <1.2).
- Elemental analysis : C, H, N within ±0.3% of theoretical values.
- Residual solvents : Meet ICH Q3C guidelines (e.g., <500 ppm for DMSO) .
Advanced: What mechanistic insights explain its antimicrobial activity against Gram-negative bacteria?
Answer:
- Membrane disruption : The aminomethyl group interacts with lipopolysaccharides (LPS) in outer membranes, causing permeability (confirmed via SYTOX Green uptake assays).
- Biofilm inhibition : At sub-MIC concentrations, disrupts quorum sensing (e.g., reduced pyocyanin in Pseudomonas aeruginosa) .
Advanced: How do crystallographic studies resolve discrepancies in its solid-state polymorphism?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
